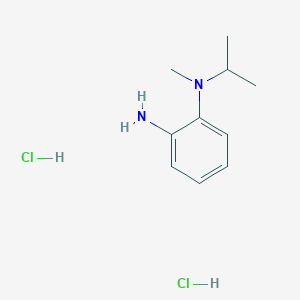

N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride

Description

N1-Methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride is a substituted aromatic diamine salt with the molecular formula C₁₀H₁₆Cl₂N₂ (molecular weight: 247.15). It features a benzene ring substituted with two amine groups at the 1,2-positions, where the N1 position is further modified with a methyl and isopropyl group. This compound is marketed as a building block for chemical synthesis, with prices ranging from €493.00 (100 mg) to €1,250.00 (1 g) . Its dihydrochloride form enhances solubility in polar solvents, making it suitable for reactions requiring aqueous or protic conditions.

Properties

IUPAC Name |

2-N-methyl-2-N-propan-2-ylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-8(2)12(3)10-7-5-4-6-9(10)11;;/h4-8H,11H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFYJPCKNYUSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1=CC=CC=C1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride (CAS No. 1803588-75-1) is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H18Cl2N2

- Molecular Weight : 237.17 g/mol

- Solubility : Generally soluble in water .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as a radical scavenger and exhibit cytotoxic effects against certain cancer cell lines.

Radical Scavenging Activity

Research indicates that compounds similar to this compound demonstrate significant radical scavenging capabilities. For instance, studies have shown that related compounds can effectively neutralize DPPH• and hydroxyl radicals, which are implicated in oxidative stress and various diseases .

Biological Activity in Cancer Research

Recent studies have evaluated the cytotoxic effects of this compound on cancer cell lines, particularly prostate (PC-3) and colon (HT-29) cancer cells. The findings suggest that the compound exhibits notable cytotoxicity at specific concentrations.

Case Studies

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC-3 | 25 | Induction of apoptosis |

| HT-29 | 30 | Cell cycle arrest |

These results highlight the potential of this compound as a lead candidate for further development in cancer therapeutics .

Pharmacological Profile

In addition to its anticancer properties, this compound is being studied for its anticonvulsant activities. Preliminary evaluations indicate that it may possess protective effects against seizures in animal models.

Anticonvulsant Activity

A study investigated the efficacy of compounds similar to this compound in seizure models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. The results demonstrated significant protective effects against induced seizures:

| Test Model | Protective Effect (%) |

|---|---|

| MES | 70 |

| PTZ | 65 |

These findings suggest a promising profile for potential use in epilepsy treatment .

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential pharmacological properties. It serves as a building block in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to derivatives with enhanced activity against specific biological targets.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit antioxidant properties. This suggests that N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride may also possess the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Neuroprotective Effects

Preliminary studies have suggested that derivatives of this compound may have neuroprotective effects. These findings are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- One-step synthesis : Utilizing advanced synthetic routes that streamline the process.

This compound can be modified to create derivatives that may exhibit improved pharmacological profiles or target specific biological pathways.

Case Study 1: Antioxidant Potential

In a study examining the antioxidant potential of similar compounds, researchers found that modifications to the benzene ring significantly enhanced radical scavenging activity. This indicates a promising avenue for further research into the antioxidant capabilities of this compound and its derivatives.

Case Study 2: Neuroprotective Research

A recent investigation into neuroprotective agents highlighted a derivative of this compound as a candidate for further development due to its ability to inhibit neuronal apoptosis in vitro. This suggests potential therapeutic applications in neurodegenerative conditions.

Comparison with Similar Compounds

The structural and functional analogs of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride are compared below, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Key structural analogs include:

1,2-Phenylenediamine Dihydrochloride (C₆H₁₀Cl₂N₂)

- Substituents : Unsubstituted benzene core with two amine groups.

- Properties : Melting point: 205°C; highly water-soluble. Used in biochemical assays (e.g., peroxidase substrates) .

- Comparison : The absence of alkyl groups in this compound reduces steric hindrance, enabling faster reaction kinetics in coupling reactions compared to the bulkier N1-methyl-N1-(propan-2-yl) derivative.

N-Methyl-1,2-benzenediamine Dihydrochloride (C₇H₁₂Cl₂N₂)

- Substituents : Single methyl group at the N1 position.

- Properties : Similar dihydrochloride salt but lacks the isopropyl group. Likely less hydrophobic than the target compound .

- Comparison : The reduced steric bulk may enhance reactivity in nucleophilic substitutions but decrease selectivity in sterically demanding reactions.

N1-(tert-Butyl)benzene-1,2-diamine (C₁₀H₁₆N₂) Substituents: tert-Butyl group at N1. Properties: Free base form; higher basicity due to the electron-donating tert-butyl group. Not reported as a dihydrochloride .

N-(1-Naphthyl)ethylenediamine Dihydrochloride (C₁₂H₁₆Cl₂N₂)

- Substituents : Naphthyl group attached to an ethylenediamine backbone.

- Properties : MW: 259.17; used in colorimetric assays (e.g., nitrite detection) due to its aromatic coupling capability .

- Comparison : The naphthyl group introduces π-π stacking interactions, which are absent in the target compound’s simpler benzene core.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- Steric Effects : The isopropyl group introduces moderate steric hindrance, balancing reactivity and selectivity in synthetic pathways.

- Solubility : All dihydrochloride salts exhibit high solubility in polar solvents, but the naphthyl derivative (C₁₂H₁₆Cl₂N₂) may show reduced aqueous solubility due to its aromatic bulk.

Preparation Methods

Alkylation and Condensation Reactions

Several methods utilize N-methylation and N-isopropylation of o-phenylenediamine derivatives under reflux or heating conditions with various catalysts.

| Yield | Reaction Conditions | Operation Details |

|---|---|---|

| 97% | Sodium metabisulfite; N,N-dimethylformamide; reflux overnight | 8.4 g of compound c1, 7 g benzaldehyde, 13 g sodium metabisulfite in 200 mL DMF refluxed overnight. After cooling, precipitate filtered and washed with ethanol and petroleum ether. Solid dried to yield compound d1 (11.3 g) with 97% yield. |

| 94% | Ag2CO3/Celite catalyst; ethanol; 70°C; 3 hours | 1.0 mmol 1,2-phenylenediamine and 1.1 mmol aldehyde in ethanol with 25 mol% Ag2CO3/Celite stirred at 70°C for 3 hours. After reaction, catalyst filtered off, product isolated by filtration and washing. |

| 90% | Water and DMF; 80°C | Ortho-phenylenediamine derivative and aldehyde dissolved in wet DMF (DMF:H2O = 9:1), stirred at 80°C, monitored by TLC. Product purified by silica gel chromatography. |

These methods emphasize mild to moderate heating and use of polar aprotic solvents like DMF or ethanol, with catalysts such as silver carbonate or sodium metabisulfite to promote selective N-alkylation and condensation reactions.

Use of Dicyclohexylcarbodiimide (DCC) and DMAP for Amide Formation

For related benzimidazole derivatives, a coupling reaction using dicyclohexylcarbodiimide and dimethylaminopyridine in dichloromethane under reflux is effective:

| Yield | Reaction Conditions | Operation Details |

|---|---|---|

| ~90% | DCC, DMAP; dichloromethane; reflux | 15 g of 2-n-propyl-4-methyl-benzimidazole-6-carboxylic acid, 2.0 g N-methyl-o-phenylenediamine, 7.8 g DCC, 2.7 g DMAP stirred 15 min, refluxed until completion. After cooling, filtered, solvent removed, acetone added to precipitate product. Solid dried at 50-55°C to yield 6.0 g product. |

This method is relevant for constructing complex benzimidazole frameworks related to the target compound and demonstrates efficient coupling under mild conditions.

Acid-Catalyzed Cyclization and Salt Formation

Conversion to dihydrochloride salt is achieved by acid treatment, typically with hydrochloric acid, followed by pH adjustment and crystallization:

| Yield | Reaction Conditions | Operation Details |

|---|---|---|

| 84.4% | Methanol/water; HCl addition; room temperature | Crude benzimidazole dissolved in methanol/water, HCl added to dissolve solids, followed by aqueous ammonia to precipitate white crystals. Stirred 1 hour at 25°C, vacuum filtered, washed with water, dried under reduced pressure to obtain white crystals with 99.56% purity. |

This step ensures high purity and crystallinity of the dihydrochloride salt form, essential for downstream applications.

Alternative Green Chemistry Approaches

An environmentally friendly method involves the use of 2,4,6-trihydroxybenzoic acid as a catalyst under oxygen atmosphere in toluene at 70°C for 24 hours:

| Yield | Reaction Conditions | Operation Details |

|---|---|---|

| 83% | 2,4,6-trihydroxybenzoic acid; O2 atmosphere; toluene; 70°C; 24h | Benzylamine derivatives and o-phenylenediamine derivatives mixed with catalyst in toluene under O2 balloon, stirred at 70°C for 24 h. Product isolated by silica gel chromatography. |

This method highlights the potential for sustainable synthesis using mild oxidants and non-toxic catalysts.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Catalysts | Solvent(s) | Temp & Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sodium Metabisulfite-mediated | Sodium metabisulfite, benzaldehyde | N,N-dimethylformamide | Reflux, overnight | 97 | High yield, classic condensation |

| Silver Carbonate Catalysis | Ag2CO3/Celite | Ethanol | 70°C, 3 h | 94 | Mild conditions, catalyst reuse |

| DMF/Water Stirring | Ortho-phenylenediamine, aldehyde | DMF/H2O (9:1) | 80°C, monitored by TLC | 90 | Purification by chromatography |

| DCC/DMAP Coupling | DCC, DMAP | Dichloromethane | Reflux | ~90 | For benzimidazole derivatives |

| Acid Salt Formation | HCl, aqueous ammonia | Methanol/Water | Room temp, 1 h | 84.4 | Crystallization of dihydrochloride salt |

| Green Catalysis | 2,4,6-trihydroxybenzoic acid, O2 | Toluene | 70°C, 24 h | 83 | Green chemistry approach |

Research Findings and Analysis

- The sodium metabisulfite method provides the highest yield with straightforward workup, suitable for scale-up.

- Silver carbonate catalysis offers a mild alternative with recyclable catalyst systems.

- The acid salt formation step is critical for obtaining the dihydrochloride form with high purity and crystallinity.

- Green chemistry protocols demonstrate the feasibility of sustainable synthesis without compromising yield.

- The use of DCC/DMAP coupling is more specialized, applicable for benzimidazole derivatives related to the compound's structure.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride with high purity?

- Answer : Synthesis typically involves alkylation of benzene-1,2-diamine with methyl and isopropyl groups under controlled reflux conditions. Purification may require membrane separation technologies (e.g., nanofiltration) to remove unreacted amines or by-products . Post-synthesis, recrystallization in ethanol or methanol is recommended to achieve >98% purity. Impurity profiling using HPLC with UV detection (e.g., C18 columns, 254 nm) should validate the absence of side products like N-monosubstituted derivatives .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm substitution patterns (e.g., methyl/isopropyl groups on N1) via H and C NMR in deuterated DMSO .

- HPLC-MS : Verify molecular weight (e.g., [M+H] ion) and detect trace impurities .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, as dihydrochloride salts often degrade at >200°C .

Q. What are the critical storage conditions to maintain stability?

- Answer : Store in airtight, light-resistant containers at 2–8°C. Dihydrochloride salts are hygroscopic; desiccants like silica gel should be used to prevent hydrolysis. Periodic stability testing via HPLC is advised to monitor degradation (e.g., free amine formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Answer : Discrepancies often arise from differences in solvent polarity or residual moisture. Systematic solubility studies should:

- Use Karl Fischer titration to quantify water content in solvents .

- Compare results across standardized conditions (e.g., 25°C, inert atmosphere). PubChem data suggests moderate solubility in polar aprotic solvents (e.g., DMF), but conflicting reports may require validation via UV-Vis spectrophotometry .

Q. What advanced techniques are suitable for studying its reactivity in biological matrices?

- Answer : For in vitro studies:

- LC-MS/MS : Quantify the compound and its metabolites in plasma or tissue homogenates using isotopically labeled internal standards .

- Fluorescence quenching assays : Monitor interactions with biomacromolecules (e.g., serum albumin) by tracking tryptophan emission shifts .

Q. How can computational modeling improve understanding of its mechanism in catalytic systems?

- Answer : Density Functional Theory (DFT) simulations can predict electronic properties (e.g., HOMO/LUMO energies) to explain redox behavior. Pair these with experimental cyclic voltammetry to validate electron-transfer pathways .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Answer : Variations may stem from polymorphic forms or impurities. Strategies include:

- DSC (Differential Scanning Calorimetry) : Identify polymorph transitions .

- PXRD (Powder X-ray Diffraction) : Compare crystalline structures with literature data .

- Reproduce synthesis : Adhere to protocols from authoritative sources (e.g., USP standards) to minimize batch-to-batch variability .

Q. What methodological pitfalls arise when quantifying this compound in environmental samples?

- Answer : Matrix interference (e.g., humic acids in water) can skew results. Mitigate via:

- Solid-Phase Extraction (SPE) : Use mixed-mode sorbents to isolate the compound .

- Ion Suppression Studies : Optimize LC-MS parameters to reduce signal suppression from co-eluting ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.